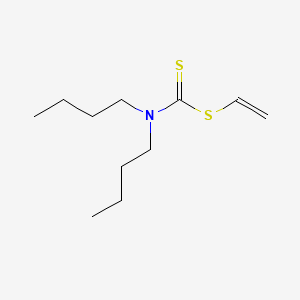
N,N-Di(butyl)dithiocarbamic acid vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
Reactants: Dibutylamine and carbon disulfide.
Base: Sodium hydroxide.
Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.
Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.
Industrial Production Methods
In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Wissenschaftliche Forschungsanwendungen
Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of rubber accelerators, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.
Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.
Uniqueness
Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .
Eigenschaften
CAS-Nummer |
15351-45-8 |
|---|---|
Molekularformel |
C11H21NS2 |
Molekulargewicht |
231.416 |
IUPAC-Name |
ethenyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3 |
InChI-Schlüssel |
GCBXVMSJVPXPHN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SC=C |
Synonyme |
N,N-Di(butyl)dithiocarbamic acid vinyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















